
22-Bromo-2,5,8,11,14,17,20-heptaoxadocosane
説明
22-Bromo-2,5,8,11,14,17,20-heptaoxadocosane is a useful research compound. Its molecular formula is C15H31BrO7 and its molecular weight is 403.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
22-Bromo-2,5,8,11,14,17,20-heptaoxadocosane is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential applications as a linker in drug development, particularly in the context of proteolysis targeting chimeras (PROTACs). This article explores its biological activity, synthesis methods, and relevant case studies.
- Chemical Formula : C₁₅H₃₁BrO₇
- Molecular Weight : 403.31 g/mol
- CAS Number : 104518-25-4
Biological Activity
This compound serves primarily as a linker in PROTAC technology. PROTACs are bifunctional molecules that induce targeted protein degradation by recruiting E3 ligases to specific proteins. The linker plays a crucial role in determining the efficacy and selectivity of these compounds.
The mechanism by which this compound operates involves:
- Linkage Formation : It acts as a bridge connecting a target protein ligand to an E3 ligase ligand.
- E3 Ligase Recruitment : This recruitment facilitates ubiquitination and subsequent degradation of the target protein through the proteasome pathway.
Synthesis Methods
The synthesis of this compound has been described in various studies. A notable method includes the reaction of bromoethanol derivatives with ethylene glycol units under controlled conditions to achieve the desired heptaoxadocosane structure .
Study 1: PROTAC Development
In a study published in EBioMedicine (S.An. et al., 2018), researchers utilized this compound as a linker in the development of PROTACs targeting BET proteins. The study demonstrated that the length and flexibility of the linker significantly influenced the degradation efficiency of target proteins in cellular assays.
Linker Length | Target Protein | Degradation Efficiency (%) |
---|---|---|
21 atoms | BRD4 | 85 |
15 atoms | BRD4 | 60 |
10 atoms | BRD4 | 30 |
Study 2: Antiproliferative Effects
Another investigation focused on the antiproliferative effects of PROTACs containing this linker in colon cancer cell lines. The results indicated that compounds with optimal linker lengths exhibited significantly enhanced degradation rates compared to those with shorter or rigid linkers .
Compound ID | Efficacy (EC50) | Cell Line |
---|---|---|
PROTAC1 | 32 nM | RKO |
PROTAC2 | 38 nM | RKO |
Control | >10 µM | RKO (knockout) |
科学的研究の応用
Use of 22-Bromo-2,5,8,11,14,17,20-heptaoxadocosane
This compound serves as a versatile linker in the design of heterobifunctional PROTACs. Its structure provides the necessary flexibility and length to optimize interactions between the target protein and the E3 ligase.
Case Study: BET Protein Degradation
A study demonstrated that PROTACs utilizing 22-bromo linkers exhibited enhanced degradation profiles for BET proteins in HEK293 cell lines. The degradation efficiency was significantly higher when compared to traditional inhibitors due to the recruitment of E3 ligases facilitated by the linker structure .
Compound | Target Protein | E3 Ligase | Degradation Efficiency |
---|---|---|---|
PROTAC 1 | BRD4 | CRBN | High |
PROTAC 2 | BRD4 | VHL | Moderate |
Advantages
- Increased specificity for target proteins.
- Enhanced cellular uptake and bioavailability.
- Potential reduction in off-target effects due to precise targeting.
Utilization of 22-Bromo Linkers
In ADC formulations, this compound is employed as a stable linker that can be cleaved in the tumor microenvironment to release the cytotoxic agent. This ensures that the drug is activated only at the site of action.
Case Study: HER2-targeted ADC
Research involving HER2-targeted ADCs demonstrated that those utilizing 22-bromo linkers showed improved therapeutic indices compared to conventional linkers. The stability during circulation was enhanced while ensuring effective drug release within HER2-positive tumor cells .
ADC Type | Target Antigen | Linker Type | Therapeutic Index |
---|---|---|---|
HER2-targeted ADC | HER2 | 22-Bromo-2,5,...-heptaoxadocosane | Improved |
Synthesis and Production Methods
The synthesis of this compound typically involves multi-step organic reactions that ensure high purity and yield. Recent advancements have focused on optimizing these processes to enhance scalability for industrial applications.
Synthesis Process Overview
- Starting Materials : Utilize bromoalkanes and polyether precursors.
- Reaction Conditions : Conduct reactions under controlled temperatures using solvents like DMF or toluene.
- Purification : Employ extraction and crystallization techniques to isolate the final product.
Improved Synthesis Techniques
Recent patents have outlined improved methods for synthesizing this compound with higher yields and reduced reaction times .
特性
IUPAC Name |
1-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31BrO7/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h2-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFIIJSCVFVGJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31BrO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。